



Application Notes and Protocols: DRAQ7 Staining of Adherent vs. Suspension Cells

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Compound of Interest		
Compound Name:	DRAQ7	
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Introduction

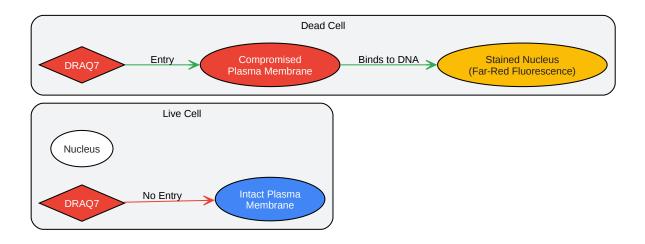
DRAQ7 is a far-red fluorescent dye that serves as a robust tool for identifying dead or membrane-compromised cells. Its utility spans a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening. A key feature of **DRAQ7** is its impermeability to intact, live cell membranes. Consequently, it exclusively stains the nuclei of cells whose membrane integrity has been compromised, a hallmark of late apoptosis or necrosis. This characteristic makes **DRAQ7** an excellent substitute for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties with no UV excitation and minimal overlap with common fluorophores like FITC and PE.[1][2]

These application notes provide detailed protocols for using **DRAQ7** to stain both adherent and suspension cells, enabling accurate assessment of cell viability and cytotoxicity.

Principle of DRAQ7 Staining

The fundamental principle of **DRAQ7** as a viability dye lies in its selective permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of **DRAQ7**. However, in cells undergoing cell death, the membrane integrity is lost, allowing **DRAQ7** to enter and bind to nuclear DNA. This interaction results in a strong far-red fluorescence signal, allowing for the clear distinction between live and dead cell populations.





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Figure 1: Principle of DRAQ7 viability staining.

Data Summary: DRAQ7 Staining Parameters

The following tables summarize the key quantitative parameters for **DRAQ7** staining of adherent and suspension cells across different platforms.

Table 1: Recommended Staining Conditions

Parameter	Suspension Cells	Adherent Cells	Reference
DRAQ7 Concentration	1 - 5 μM (typically 3 μM)	1 - 5 μM (typically 3 μM)	[3][4][5]
Incubation Time	5 - 30 minutes	5 - 30 minutes	[1]
Incubation Temperature	Room Temperature or 37°C	Room Temperature or 37°C	[1][3]
Wash Steps	Not required	Not required	[1][3]

Table 2: Instrumentation and Detection Settings



Parameter	Flow Cytometry	Fluorescence Microscopy / HCS	Reference
Excitation Wavelengths	488 nm, 633 nm, or 647 nm	633 nm or 647 nm (optimal)	[1][3][5]
Emission Detection	>660 nm (e.g., 695LP, 715LP, or 780/60 BP)	>660 nm (e.g., 695LP, 715LP)	[1][3][5]

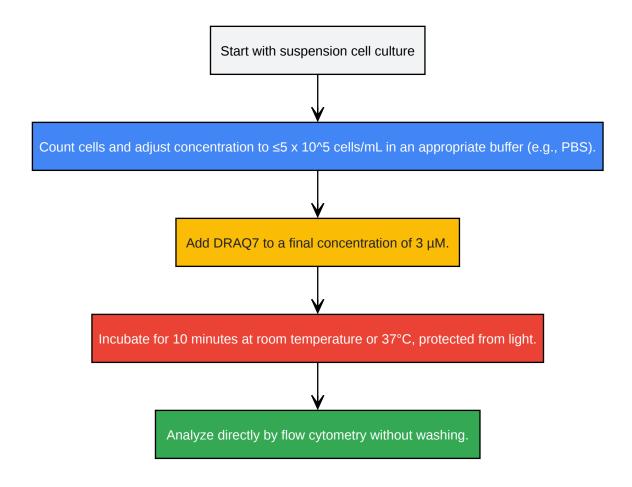
Experimental Protocols

The primary difference in staining protocols for adherent versus suspension cells lies in the initial sample preparation. Once adherent cells are brought into a single-cell suspension, the staining procedure is virtually identical to that for suspension cells.

Protocol 1: Staining of Suspension Cells for Flow Cytometry

This protocol is suitable for cells that grow in suspension (e.g., lymphocytes, leukemia cell lines).





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Figure 2: Workflow for DRAQ7 staining of suspension cells.

Materials:

- Suspension cell culture
- Phosphate-Buffered Saline (PBS) or other suitable buffer
- DRAQ7[™] (ready-to-use solution)
- Flow cytometer

Procedure:

- Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.



- Perform a cell count and adjust the cell concentration to ≤5 x 10⁵ cells/mL.[3][6]
- For each 0.5 mL of cell suspension, add the appropriate volume of DRAQ7[™] stock solution to achieve a final concentration of 3 μM.[3][7] For example, if using a 0.3 mM stock, add 5 μL per 0.5 mL of cell suspension.
- Gently mix the cell suspension.
- Incubate for 5-15 minutes at room temperature or 37°C, ensuring protection from light.[1]
 Staining is typically faster at 37°C.[1]
- Analyze the samples directly on a flow cytometer without any washing steps.[1][3] Excite with a 488 nm or 633/647 nm laser and collect emission using a filter appropriate for far-red fluorescence (e.g., >660 nm).

Protocol 2: Staining of Adherent Cells for Flow Cytometry

This protocol is designed for cells that grow attached to a surface (e.g., HeLa, fibroblasts).

Materials:

- · Adherent cell culture
- Trypsin-EDTA or other cell dissociation reagent
- Culture medium with serum (to inactivate trypsin)
- · Phosphate-Buffered Saline (PBS) or other suitable buffer
- DRAQ7™ (ready-to-use solution)
- Flow cytometer

Procedure:

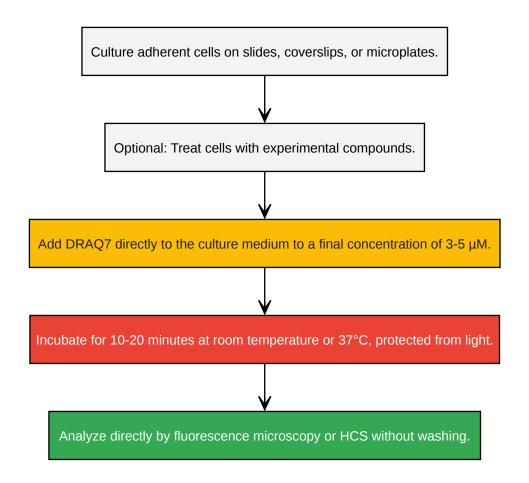
Aspirate the culture medium from the adherent cells.



- · Wash the cell monolayer once with PBS.
- Add pre-warmed trypsin-EDTA to the flask or plate and incubate at 37°C until the cells detach.
- Neutralize the trypsin by adding culture medium containing serum.
- Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.
- Proceed with steps 3-7 from Protocol 1: Staining of Suspension Cells for Flow Cytometry.

Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy or High-Content Screening (HCS)

This protocol allows for the in-situ analysis of cell viability in adherent cell cultures.





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Figure 3: Workflow for in-situ DRAQ7 staining of adherent cells.

Materials:

- Adherent cells cultured in plates, on coverslips, or in chamber slides
- Culture medium
- DRAQ7[™] (ready-to-use solution)
- Fluorescence microscope or High-Content Screening system

Procedure:

- Culture adherent cells to the desired confluency in a suitable vessel for imaging.
- If applicable, treat the cells with your compounds of interest for the desired duration.
- Directly add **DRAQ7**TM to the culture medium to a final concentration of 3-5 μ M.
- Gently mix by swirling the plate or vessel.
- Incubate for 10-20 minutes at room temperature or 37°C, protected from light.[3][7]
- Without removing the medium or washing, place the culture vessel on the stage of the fluorescence microscope or HCS instrument.
- Acquire images using a filter set appropriate for far-red fluorescence (Excitation: ~640 nm, Emission: >665 nm). Live cells will remain unstained, while dead cells will exhibit bright nuclear fluorescence.

Concluding Remarks

DRAQ7 offers a straightforward and reliable method for assessing cell viability in both adherent and suspension cell cultures. Its simple, no-wash protocol and compatibility with a wide range of analytical platforms make it an invaluable tool for cytotoxicity assays, drug screening, and



routine cell health monitoring. The protocols provided herein can be adapted to specific cell types and experimental designs, with the recommendation to optimize **DRAQ7** concentration and incubation time for each new cell line or condition.

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